molecular formula C27H21N5O5S B12041934 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate CAS No. 477728-80-6

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate

Cat. No.: B12041934
CAS No.: 477728-80-6
M. Wt: 527.6 g/mol
InChI Key: ALTJWNPJBIXDTN-QLBNXQEESA-N
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Description

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate is a complex organic compound with a unique structure that includes a thiadiazole ring, a hydrazone linkage, and a propenoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 5-phenyl-1,3,4-thiadiazole-2-amine with an appropriate aldehyde to form a hydrazone intermediate. This intermediate is then reacted with 2-methoxy-4-formylphenyl (2E)-3-phenyl-2-propenoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring and hydrazone linkage are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate is unique due to the presence of the thiadiazole ring and the specific hydrazone linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

477728-80-6

Molecular Formula

C27H21N5O5S

Molecular Weight

527.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C27H21N5O5S/c1-36-22-16-19(12-14-21(22)37-23(33)15-13-18-8-4-2-5-9-18)17-28-30-25(35)24(34)29-27-32-31-26(38-27)20-10-6-3-7-11-20/h2-17H,1H3,(H,30,35)(H,29,32,34)/b15-13+,28-17+

InChI Key

ALTJWNPJBIXDTN-QLBNXQEESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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